Ethyl 2-(4-chlorophenoxy)acetate

Overview

Description

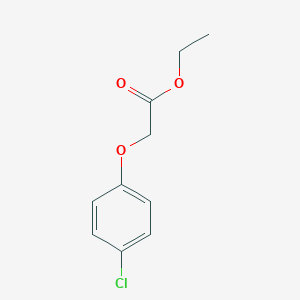

Ethyl 2-(4-chlorophenoxy)acetate (CAS 10263-19-1; molecular formula C₁₀H₁₁ClO₃) is a chlorinated aromatic ester synthesized via nucleophilic substitution of 4-chlorophenol with ethyl chloroacetate in acetone under reflux, catalyzed by K₂CO₃ and KI . This reaction typically achieves high yields (e.g., 83% in hydrazide derivative synthesis) . The compound serves as a key intermediate in medicinal chemistry, particularly for synthesizing antifungal and antibacterial agents like 1,3,4-triazoles and oxadiazoles . Microwave-assisted methods further optimize its synthesis, reducing reaction time from hours to minutes .

Preparation Methods

Ethyl 2-(4-chlorophenoxy)acetate can be synthesized through several methods. One common synthetic route involves the reaction of 4-chlorophenol with ethyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired ester . Industrial production methods may involve similar reaction conditions but on a larger scale, with optimized parameters to ensure high yield and purity.

Chemical Reactions Analysis

Ethyl 2-(4-chlorophenoxy)acetate undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Oxidation and Reduction: It can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 4-chlorophenoxyacetic acid and ethanol.

Common reagents used in these reactions include sodium hydroxide for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Agrochemical Intermediates

Ethyl 2-(4-chlorophenoxy)acetate serves as an important intermediate in the synthesis of various agrochemicals, particularly herbicides. Its structural similarities to other chlorophenoxy compounds enable its use in developing effective herbicidal formulations. For example:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2,4-Dichlorophenoxyacetic Acid | C₈H₆Cl₂O₃ | Systemic herbicide affecting broadleaf weeds |

| MCPA (2-Methyl-4-chlorophenoxyacetic Acid) | C₉H₉ClO₃ | Selective herbicide for broadleaf weeds |

| Triclopyr | C₁₄H₁₃ClO₄ | Targets woody plants with a different mechanism |

These compounds leverage the chlorophenyl group present in this compound to enhance their herbicidal properties.

Pharmaceutical Applications

Recent studies have indicated potential pharmaceutical applications for this compound derivatives in treating various diseases. A notable area of research focuses on its derivatives as inhibitors of the ATF4 pathway, which is implicated in several diseases including cancer and neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease .

Case Study: Neurodegenerative Disease Treatment

A patent describes derivatives of this compound that demonstrate efficacy in treating conditions associated with activated unfolded protein response pathways. These include:

- Cancer

- Alzheimer's disease

- Traumatic brain injury

- Ischemic stroke

The compounds are designed to modulate cellular stress responses, offering a therapeutic avenue for complex disease states .

Research Findings

Research into this compound has revealed its potential as a versatile compound in both agricultural and medicinal chemistry. Its unique chlorination pattern and ester functionality provide distinct reactivity compared to other phenoxy compounds, making it a valuable intermediate for further synthetic applications.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-chlorophenoxy)acetate involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenoxy Ring

Ethyl 2-(4-Fluorophenoxy)acetate (CAS 2248-56-8)

- Structure : Fluorine substituent instead of chlorine.

- Synthesis: Similar nucleophilic substitution with 4-fluorophenol; yields up to 95.6% .

- Properties: Lower molecular weight (198.19 g/mol vs.

Ethyl 2-(4-Aminophenoxy)acetate

- Structure: Amino group replaces chlorine.

- Synthesis: Requires reduction of a nitro precursor (ethyl 2-(4-nitrophenoxy)acetate) using Fe/NH₄Cl, yielding 62% .

- Applications: The amino group enables further functionalization (e.g., diazotization) for drug candidates, contrasting with the inert chloro group .

Ester Group Modifications

Methyl (S)-2-(4-Chlorophenoxy)propanoate (CAS 67-XX-XX)

- Structure: Methyl ester with a chiral propanoate backbone.

- Synthesis: Mitsunobu reaction using methyl (R)-lactate and 4-chlorophenol, yielding a stereocenter critical for enantioselective applications .

- Applications: Potential use in chiral drug synthesis, unlike the achiral ethyl acetate derivative .

Ethyl 2-(4-Chlorophenoxy)acetoacetate (CAS 119138-47-5)

- Structure : Acetoacetate group introduces a ketone for heterocycle formation.

- Synthesis : Likely via Claisen condensation; used to synthesize triazoles and oxadiazoles .

- Bioactivity: Intermediate for antifungal agents (e.g., 5-((4-chlorophenoxy)methyl)-1,3,4-oxadiazoles) .

Complex Derivatives

Meclofenoxate Hydrochloride (Centrophenoxine)

- Structure: Dimethylaminoethyl ester of 2-(4-chlorophenoxy)acetic acid.

- Applications: Nootropic agent enhancing cerebral metabolism, demonstrating how ester modifications impart bioactivity .

Methyl 2-(3-(4-Chlorophenoxy)phenyl)acetate

- Structure : Additional phenyl ring increases steric bulk.

- Synthesis : Suzuki coupling with (4-chlorophenyl)boronic acid (33% yield) .

- Properties : Enhanced lipophilicity (LogP 2.63) compared to simpler esters, influencing pharmacokinetics .

Comparative Data Table

Biological Activity

Ethyl 2-(4-chlorophenoxy)acetate (CAS Number: 14426-42-7) is an organic compound that has garnered interest in various fields, particularly in biology and chemistry. This compound is characterized by its chlorophenyl group attached to an acetate moiety, which contributes to its chemical reactivity and biological activity. Its potential applications range from pharmaceuticals to agrochemicals, making it a subject of scientific inquiry.

Chemical Structure and Properties

This compound has the molecular formula . The structural features of this compound include:

- Chlorophenyl Group : The presence of a chlorine atom enhances its biological activity and stability.

- Ester Functionality : This allows for various chemical reactions, making it a versatile intermediate in organic synthesis.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, leading to various biological effects. Although detailed mechanisms are still under investigation, preliminary studies suggest that it exhibits antifungal and herbicidal properties.

Antifungal Properties

Research indicates that this compound may possess antifungal activity. In particular, compounds derived from similar structures have shown effectiveness against fungal pathogens. For instance, studies on related phenoxy compounds demonstrate their potential as fungicides, suggesting that this compound could be explored for similar applications .

Herbicidal Activity

This compound is structurally related to several herbicides known for their efficacy in agricultural settings. Its chlorinated structure is a characteristic feature of many successful herbicides, which often target specific biochemical pathways in plants .

Synthesis and Application

This compound can be synthesized through the esterification of 4-chlorophenol with ethyl chloroacetate in the presence of a base such as sodium carbonate. This synthetic route underscores its role as an intermediate in the development of more complex molecules.

Comparative Biological Activity

A study comparing various aryloxyacetic acids, including derivatives of this compound, evaluated their activity against different biological targets. The findings indicated moderate activity against acetylcholinesterase (AChE), suggesting potential implications for neuropharmacological applications .

| Compound | Target Activity | Concentration | Reference |

|---|---|---|---|

| This compound | Antifungal | Not specified | |

| Aryloxyacetic acid derivative | AChE Inhibition | High concentration |

Toxicity and Environmental Impact

The environmental impact of this compound has also been a focus of research. Studies on chlorophenoxy herbicides indicate that they can degrade in soil through microbial action, which is crucial for assessing their ecological safety . Understanding the degradation pathways helps mitigate potential risks associated with their use in agriculture.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for Ethyl 2-(4-chlorophenoxy)acetate, and how can reaction completion be monitored?

The compound is typically synthesized via nucleophilic substitution between 4-chlorophenol and ethyl chloroacetate. A common method involves refluxing 4-chlorophenol (0.030 mol), ethyl chloroacetate (0.032 mol), and anhydrous potassium carbonate (0.075 mol) in dry acetone for 8 hours . Reaction progress is monitored using thin-layer chromatography (TLC) with a hexane:ethyl acetate (3:1) solvent system. Post-reaction, purification involves solvent removal, aqueous extraction, and ether washing . Alternative protocols use KI as a catalyst to enhance yield under reflux conditions .

Q. How can purity and structural integrity be validated after synthesis?

- Elemental analysis : Confirms composition (within 0.5% of theoretical values) .

- Spectroscopy : ¹H NMR and ¹³C NMR (e.g., in DMSO-d₆) identify functional groups and confirm substitution patterns .

- Chromatography : TLC ensures absence of unreacted starting materials .

- Mass spectrometry : High-resolution mass spectrometry (HRMS) verifies molecular weight .

Q. What are the critical considerations for optimizing reaction yields?

- Catalyst choice : KI enhances nucleophilic substitution efficiency in this compound synthesis .

- Solvent selection : Dry acetone minimizes side reactions (e.g., hydrolysis) .

- Temperature control : Reflux conditions (typically 60–80°C) balance reaction rate and side-product formation .

Advanced Research Questions

Q. How can computational modeling aid in predicting reactivity or spectroscopic properties of this compound derivatives?

Density functional theory (DFT) calculations can predict electronic properties (e.g., HOMO-LUMO gaps) and NMR chemical shifts for novel derivatives. For example, coupling the compound with indole-2-carboxamide (as in ) requires modeling steric effects and hydrogen bonding to optimize synthetic pathways. Cross-referencing computed data with experimental NMR (e.g., δ ~4.2 ppm for the ethyl group ) validates accuracy.

Q. What methodologies are effective for studying the compound’s role in multi-step syntheses (e.g., antifungal agents)?

this compound serves as a precursor for hydrazide derivatives with biological activity. A validated approach involves:

- Step 1 : Reacting with hydrazine hydrate to form 2-(4-chlorophenoxy)acetohydrazide .

- Step 2 : Cyclization under alkaline conditions to generate triazole-thiol intermediates .

- Step 3 : Microwave-assisted coupling with substituted benzyl chlorides (e.g., 90°C, 15 minutes) improves yield and reduces reaction time compared to conventional methods .

Q. How can crystallography resolve structural ambiguities in derivatives?

Single-crystal X-ray diffraction (e.g., using SHELX software ) provides unambiguous confirmation of molecular geometry. For example, in N-(2-(2-(4-chlorophenoxy)acetamido)phenyl)-1H-indole-2-carboxamide, crystallography confirmed bond angles and packing interactions critical for biological activity .

Q. Data Contradictions and Resolution

Q. How do catalytic methods (e.g., KI vs. K₂CO₃) impact synthetic outcomes?

Q. What analytical discrepancies arise in characterizing this compound derivatives?

Discrepancies in melting points or NMR shifts (e.g., due to polymorphism or solvent effects) can occur. For example, recrystallization solvents (ethanol vs. ether) may alter crystal packing, affecting melting points by 2–5°C . Resolution involves repeating analyses under standardized conditions and cross-validating with HRMS .

Q. Methodological Recommendations

Properties

IUPAC Name |

ethyl 2-(4-chlorophenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO3/c1-2-13-10(12)7-14-9-5-3-8(11)4-6-9/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QULRDJFRGVHKLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60162658 | |

| Record name | Acetic acid, (4-chlorophenoxy)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60162658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14426-42-7 | |

| Record name | Acetic acid, (4-chlorophenoxy)-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014426427 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl (4-chlorophenoxy)acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66307 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, (4-chlorophenoxy)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60162658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.